3-Benzoylpyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Benzoylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H10ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as a building block in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-benzoylpyridine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to introduce the carboxyl group at the 2-position of the pyridine ring. The resulting carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylpyridine-2-carboxylic acid: The non-hydrochloride form of the compound.
2-Benzoylpyridine: A related compound with the benzoyl group at the 2-position.
4-Benzoylpyridine: A related compound with the benzoyl group at the 4-position.
Uniqueness
3-Benzoylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Biological Activity
3-Benzoylpyridine-2-carboxylic acid hydrochloride (BPCA-HCl) is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10ClNO3
- Molecular Weight : 253.68 g/mol
- CAS Number : 106240-68-0
BPCA-HCl is a derivative of pyridine, characterized by a benzoyl group and a carboxylic acid functional group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that BPCA-HCl exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BPCA-HCl ranged from 25 to 100 µg/mL, depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
These results suggest that BPCA-HCl could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
BPCA-HCl has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and ovarian cancers. The compound's mechanism involves the modulation of several signaling pathways associated with cell proliferation and survival.
A study reported the following IC50 values for BPCA-HCl against different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 15 |
OVCAR-3 (Ovarian) | 20 |
PSN-1 (Pancreatic) | 10 |
These findings indicate that BPCA-HCl is more effective than some established chemotherapeutic agents, such as cisplatin, highlighting its potential as a lead compound in cancer therapy .
The biological activity of BPCA-HCl is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell metabolism and proliferation, as well as modulate receptor activity associated with apoptosis.
- Enzyme Inhibition : BPCA-HCl has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may act on various receptors, altering their signaling pathways to promote apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, BPCA-HCl was tested against common pathogens responsible for hospital-acquired infections. Results indicated a significant reduction in bacterial load when treated with BPCA-HCl compared to untreated controls, suggesting its potential utility in clinical settings.
Study 2: Anticancer Potential
A recent study evaluated the effects of BPCA-HCl on human breast cancer cells (MDA-MB-231). The results showed that treatment with BPCA-HCl led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role in promoting cancer cell death .
Properties
IUPAC Name |
3-benzoylpyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOWKFBFWJCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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